molecular formula C7H3N3O3 B14850058 6-Formyl-4-nitropyridine-2-carbonitrile

6-Formyl-4-nitropyridine-2-carbonitrile

Cat. No.: B14850058
M. Wt: 177.12 g/mol
InChI Key: XWIGFMBJZZFAJO-UHFFFAOYSA-N
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Description

6-Formyl-4-nitropyridine-2-carbonitrile is a heterocyclic aromatic compound featuring a pyridine backbone substituted with formyl (-CHO), nitro (-NO₂), and cyano (-CN) groups. Its molecular formula is C₇H₃N₃O₃, with a molar mass of 177.12 g/mol. The compound’s reactivity and applications are governed by the electron-withdrawing nitro and cyano groups, which enhance electrophilic substitution and nucleophilic displacement reactions. The formyl group further enables condensation or addition reactions, making it versatile in synthetic chemistry.

Properties

Molecular Formula

C7H3N3O3

Molecular Weight

177.12 g/mol

IUPAC Name

6-formyl-4-nitropyridine-2-carbonitrile

InChI

InChI=1S/C7H3N3O3/c8-3-5-1-7(10(12)13)2-6(4-11)9-5/h1-2,4H

InChI Key

XWIGFMBJZZFAJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-nitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives followed by formylation and cyanation reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

6-Formyl-4-nitropyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Formyl-4-nitropyridine-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can be involved in nucleophilic substitution reactions. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS Number
6-Formyl-4-nitropyridine-2-carbonitrile C₇H₃N₃O₃ 177.12 -CHO, -NO₂, -CN (positions 2, 4, 6) Not provided
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile C₂₀H₁₂ClF₃N₂S 404.84 -Cl, -S-C₆H₄CH₃, -CF₃, -CN 338963-45-4
6-Amino-2-chloropyrimidine-4-carbonitrile C₅H₃ClN₄ 154.56 -NH₂, -Cl, -CN (pyrimidine core) 64376-18-7
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile C₁₈H₉ClFN₃O 343.74 -Cl, -O-C₆H₄F, -CN Not provided

Substituent Effects and Reactivity

Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in this compound strongly deactivate the pyridine ring, directing electrophilic attacks to specific positions. In contrast, the trifluoromethyl (-CF₃) group in provides similar deactivation but with enhanced lipophilicity, making the compound more suitable for pharmaceutical applications. The amino (-NH₂) group in introduces electron-donating effects, increasing nucleophilic reactivity at the pyrimidine ring.

Functional Group Diversity: The formyl (-CHO) group in the target compound offers unique reactivity for Schiff base formation or redox reactions, which are absent in , and . The sulfanyl (-S-) and phenoxy (-O-) linkages in and improve solubility in nonpolar solvents compared to the purely aromatic substituents in the target compound.

Research Findings and Methodological Insights

For example:

  • DFT Analysis: The nitro group’s electron-withdrawing nature could lower the HOMO-LUMO gap, enhancing charge-transfer interactions. This contrasts with the amino-substituted , where the HOMO energy is likely higher due to electron donation.
  • Synthetic Pathways: The absence of sulfanyl or phenoxy groups in the target compound simplifies synthesis compared to and , which require multi-step coupling reactions.

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